molecular formula C17H15ClN4O3S B3006702 N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide CAS No. 1251604-20-2

N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide

Cat. No.: B3006702
CAS No.: 1251604-20-2
M. Wt: 390.84
InChI Key: FPXGWBRPLZUTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylbenzyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15ClN4O3S and its molecular weight is 390.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, such as bis(2-chloroethyl)amino derivatives of imidazole, have been reviewed for their antitumor activities. These compounds, including benzimidazole and imidazolylpeptides, have shown promise in the search for new antitumor drugs, with some advancing past preclinical testing stages. Their diverse biological properties make them interesting candidates for synthesizing compounds with various biological activities (Iradyan, Stepanyan, Arsenyan, & M. Iradyan, 2009).

DNA Minor Groove Binders

The synthetic dye Hoechst 33258, a known N-methyl piperazine derivative with two benzimidazole groups, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property, along with its widespread use as a fluorescent DNA stain, underscores the potential utility of related imidazole derivatives in biological staining, radioprotection, and as topoisomerase inhibitors. These applications highlight the significance of imidazole derivatives in both research and therapeutic contexts (Issar & Kakkar, 2013).

Synthesis and Transformation of Phosphorylated Derivatives

The synthesis and biological properties of 4-phosphorylated imidazole derivatives demonstrate their significance in creating compounds with insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative activity. This versatility in activity profiles suggests that specific imidazole derivatives, through systematic study and synthesis, could offer new pathways for developing drugs targeting a range of conditions (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Oxadiazole Compounds and Drug Development

The oxadiazole core, particularly 1,3,4-oxadiazole containing molecules, serves as an important structural subunit in medicinal chemistry, offering a wide range of pharmacological activities. These activities include antiviral, analgesic, anti-inflammatory, and antitumor effects, among others. The diversity and efficacy of these compounds underline the potential for imidazole derivatives and structurally similar compounds in drug development (Rana, Salahuddin, & Sahu, 2020).

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O3S/c1-9-2-5-12(11(18)6-9)19-14(23)7-21-13-8-26-20-15(13)16(24)22(17(21)25)10-3-4-10/h2,5-6,8,10H,3-4,7H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXGWBRPLZUTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=CSN=C3C(=O)N(C2=O)C4CC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.